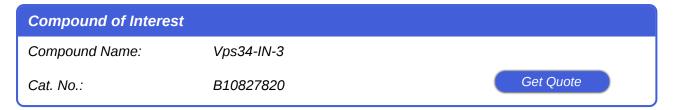


The Mechanism of Action of Vps34 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a pivotal role in fundamental cellular processes including autophagy and endosomal trafficking.[1][2] By catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P), Vps34 orchestrates the recruitment of effector proteins that regulate membrane dynamics.[2][3] Given its central role in cellular homeostasis, dysregulation of Vps34 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4][5] This guide provides an in-depth technical overview of the mechanism of action of selective Vps34 inhibitors, using publicly available data on well-characterized compounds such as VPS34-IN-1, PIK-III, and SAR405 as representative examples.

Core Mechanism of Action

Selective Vps34 inhibitors are small molecules designed to specifically target and inactivate the catalytic activity of the Vps34 kinase.[2][4] The primary mechanism of action for these inhibitors is competitive inhibition at the ATP-binding pocket of the Vps34 kinase domain.[6][7] By occupying this site, the inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of PI to PI(3)P.[2][4] This targeted inhibition leads to a rapid reduction in cellular PI(3)P levels, which in turn disrupts downstream signaling pathways dependent on this lipid second messenger.[8]



The specificity of these inhibitors for Vps34 over other PI3K classes and protein kinases is a critical aspect of their design and therapeutic potential.[4] This selectivity is achieved by exploiting subtle structural differences in the ATP-binding pocket of Vps34 compared to other kinases.[7][9] Crystallographic studies have revealed that the adenine-binding pocket of Vps34 is more constricted than that of Class I PI3Ks, a feature that has been leveraged in the rational design of highly selective inhibitors.[7][9]

Quantitative Data on Vps34 Inhibitors

The potency of Vps34 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following table summarizes key quantitative data for several well-characterized Vps34 inhibitors.

Inhibitor	Biochemical IC50 (nM)	Cellular IC50 (nM)	Notes
SAR405	1.2	-	A highly potent and selective Vps34 inhibitor.[6]
VPS34-IN-1	25	-	A potent and highly selective inhibitor of Vps34.[1][6]
PIK-III	18	-	Exhibits at least 100- fold selectivity for Vps34 over other PI3Ks.[6]
Compound 19 (PIK-III analogue)	15	25	A potent and selective inhibitor with good oral bioavailability.[10][11]
Autophinib	19	40-90	An ATP-competitive inhibitor of Vps34.[12]

Signaling Pathways and Experimental Workflows

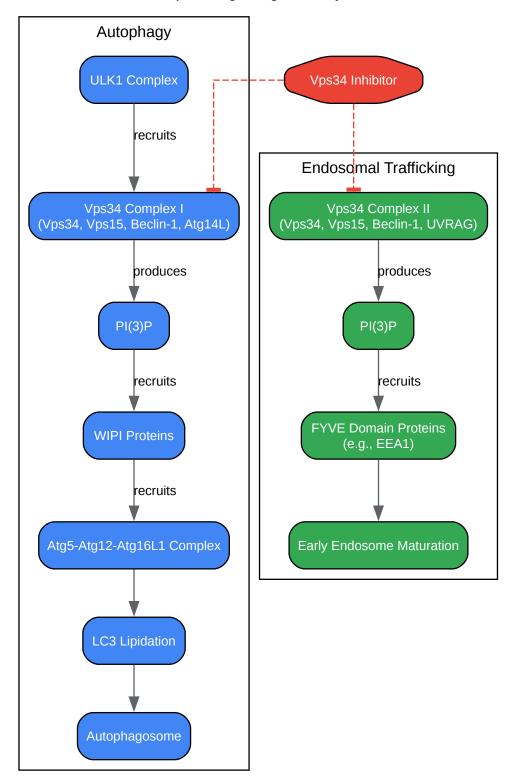


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The inhibition of Vps34 has profound effects on two major cellular pathways: autophagy and endosomal trafficking. The following diagrams illustrate these pathways and a general workflow for characterizing Vps34 inhibitors.





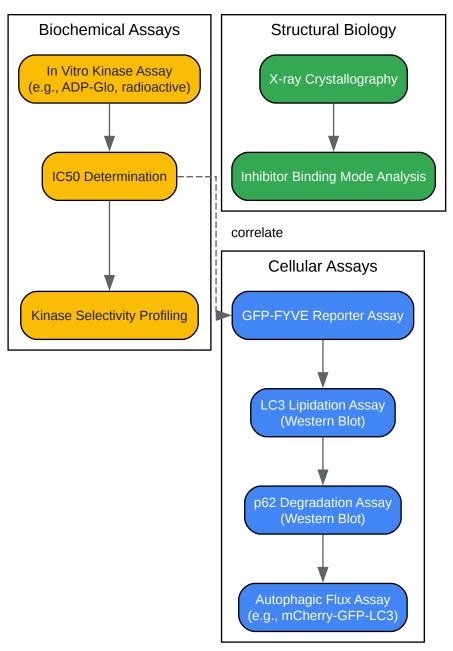
Vps34 Signaling Pathways

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Caption: Vps34 signaling in autophagy and endosomal trafficking.



Experimental Workflow for Vps34 Inhibitor Characterization



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References

- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 PMC [pmc.ncbi.nlm.nih.gov]
- 10. VPS34 inhibitor 1 (Compound 19, PIK-III analogue) | PI3K | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
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 [https://www.benchchem.com/product/b10827820#what-is-the-mechanism-of-action-of-vps34-in-3]

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